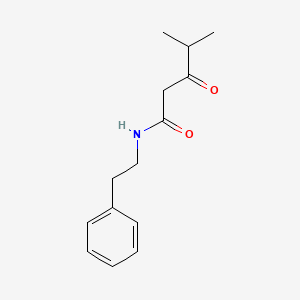
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide is an organic compound with a molecular formula of C14H19NO2 It is a derivative of pentanamide and is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a methyl group at the fourth position of the pentanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide typically involves an amidation reaction between isobutyryl acetate and aniline. The reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction conditions are optimized to ensure high purity and yield of the target compound .
Industrial Production Methods
In industrial settings, the preparation method is designed to be efficient and environmentally friendly. The process involves recycling excess isobutyryl acetate and avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of green chemistry, ensuring minimal waste and high atom economy .
化学反应分析
Types of Reactions
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules
作用机制
The mechanism of action of 4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Methyl-3-oxo-N-phenylpentanamide
- 4-Methyl-3-oxopentanoic acid anilide
- 4-Methyl-3-oxo-pentanoic acid phenylamide
Uniqueness
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
属性
CAS 编号 |
575838-29-8 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
4-methyl-3-oxo-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H19NO2/c1-11(2)13(16)10-14(17)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17) |
InChI 键 |
LRZWXQQAEVDJNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)CC(=O)NCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


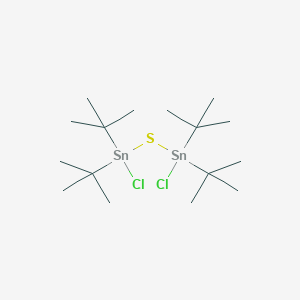
![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)

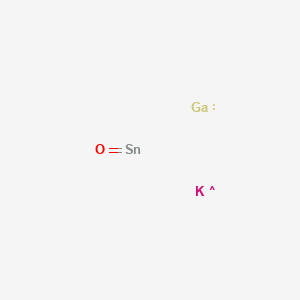
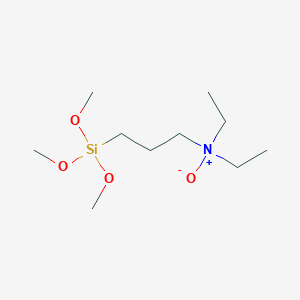
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
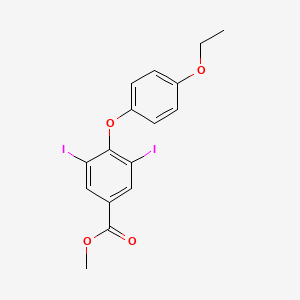
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
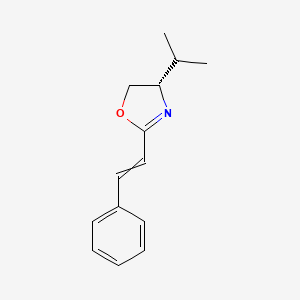


![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
